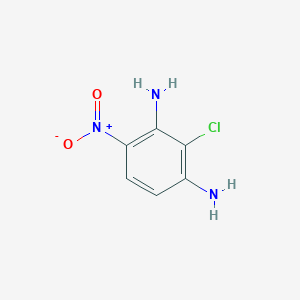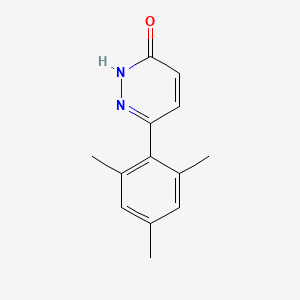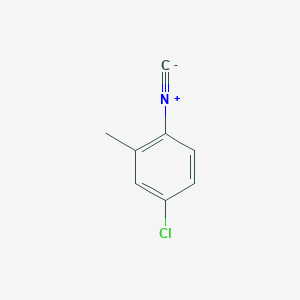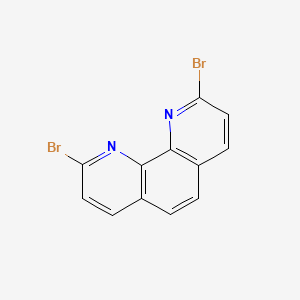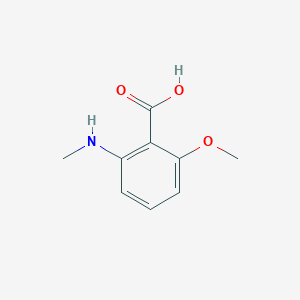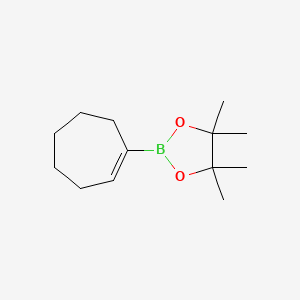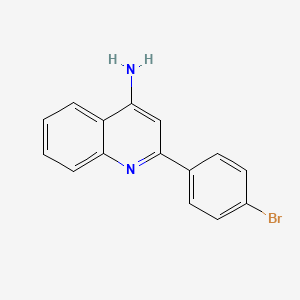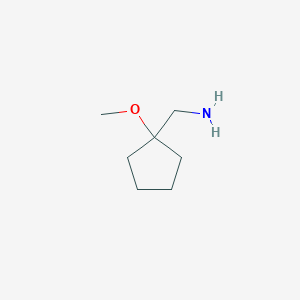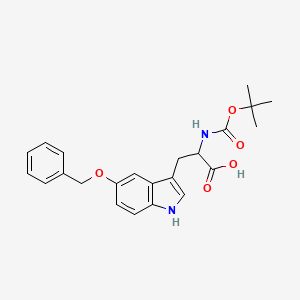
4,6-Dimethylpyrimidin-5-amine
Overview
Description
4,6-Dimethylpyrimidin-5-amine is a chemical compound with the CAS Number: 90856-77-2 and a molecular weight of 123.16 . It is a solid substance at room temperature .
Molecular Structure Analysis
The linear formula for 4,6-Dimethylpyrimidin-5-amine is C6H9N3 . The structure-activity relationship on the FGFR4 inhibitory activity of the new compounds was elucidated by an intensive molecular docking study .Physical And Chemical Properties Analysis
4,6-Dimethylpyrimidin-5-amine is a solid substance at room temperature . It should be stored in a dark place, sealed in dry, at room temperature .Scientific Research Applications
Synthesis of Pyrimidine Derivatives
4,6-Dimethylpyrimidin-5-amine: serves as a key precursor in the synthesis of various pyrimidine derivatives. These derivatives are integral in medicinal chemistry due to their wide range of biological activities, including antibacterial, antifungal, and anticancer properties . The compound’s ability to undergo reactions under microwave irradiation makes it a valuable component for creating novel compounds with potential therapeutic applications.
Aromatic Nucleophilic Substitution Reactions
This compound is also used in S_NAr reactions (nucleophilic aromatic substitution), which are crucial for building pyrimidine-based compound precursors of N-heterocyclic systems . These reactions are significant for researching and developing synthetic methods to produce pharmaceutically active compounds.
Ligand in Coordination Complexes
In coordination chemistry, 4,6-Dimethylpyrimidin-5-amine can act as a ligand, binding to metal centers to form coordination complexes. These complexes are studied for their unique properties and potential applications in materials science and catalysis.
Study of Biochemical Processes
The compound is utilized in the study of biochemical and physiological processes. It helps in understanding the mechanisms of drug metabolism and action, as well as investigating cell signaling pathways.
Pharmaceutical Synthesis
4,6-Dimethylpyrimidin-5-amine: is an excellent candidate for the synthesis of pharmaceuticals. Its unique properties allow for the creation of drugs with specific desired effects, contributing to the development of new medications.
Agrochemical Research
The compound’s versatility extends to the field of agrochemicals. Researchers use it to develop new substances that can protect crops from pests and diseases, thereby enhancing agricultural productivity.
Mechanism of Action
Target of Action
The primary target of 4,6-Dimethylpyrimidin-5-amine is the Fibroblast Growth Factor Receptor 4 (FGFR4) . FGFR4 is a protein that plays a crucial role in cell division and regulation of cell growth and maturation .
Mode of Action
4,6-Dimethylpyrimidin-5-amine interacts with FGFR4 by inhibiting its activity . This inhibition is achieved through a process known as molecular docking, which involves the compound binding to the active site of FGFR4, thereby preventing it from carrying out its normal function .
Biochemical Pathways
The inhibition of FGFR4 affects various biochemical pathways. Most notably, it impacts the pathways involved in cell proliferation and differentiation . The downstream effects of this inhibition include a decrease in cell division and growth, particularly in hepatocellular carcinoma (HCC) cell lines .
Pharmacokinetics
The compound’s ability to inhibit fgfr4 suggests it has sufficient bioavailability to interact with its target .
Result of Action
The result of 4,6-Dimethylpyrimidin-5-amine’s action is a strong anti-proliferative activity against Hep3B, an HCC cell line . This means that the compound effectively reduces the growth and division of these cancer cells . In vivo studies have shown that the anti-tumor activity of this compound against Hep3B-xenografted tumors is similar to that of the positive control, BLU9931 .
Action Environment
The action of 4,6-Dimethylpyrimidin-5-amine can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which in turn can impact its ability to interact with its target .
Safety and Hazards
Future Directions
The compound and its derivatives have potential implications in various fields of research and industry. Specifically, its derivatives have been used in the design and synthesis of FGFR4 inhibitors, showing promising results in blocking HCC tumor growth . This suggests potential future directions in the development of new pharmaceutical drugs.
properties
IUPAC Name |
4,6-dimethylpyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-4-6(7)5(2)9-3-8-4/h3H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBUHTTJGQKIBMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80575089 | |
| Record name | 4,6-Dimethylpyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80575089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90856-77-2 | |
| Record name | 4,6-Dimethylpyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80575089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




